o-Carboran

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

DMT-dG(ib) Phosphoramidit wird häufig bei der Synthese von DNA-Oligonukleotiden verwendet, die unverzichtbare Werkzeuge in verschiedenen Bereichen sind:

5. Wirkmechanismus

DMT-dG(ib) Phosphoramidit funktioniert, indem es während der Oligonukleotid-Synthese in die wachsende DNA-Kette eingebaut wird. Die Isobutyryl-Gruppe schützt die Guaninbase und verhindert unerwünschte Nebenreaktionen. Die DMT-Gruppe schützt die 5'-Hydroxygruppe und ermöglicht eine selektive Entschützung und Kupplung während der Synthese . Die Phosphoramidit-Gruppe erleichtert die Bildung von Phosphit-Triestern, die anschließend zu stabilen Phosphat-Triestern oxidiert werden .

Wirkmechanismus

Target of Action

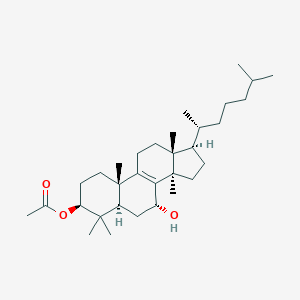

o-Carborane, a cage-like compound, is a three-dimensional analogue of benzyne . It primarily targets alkenes, dienes, alkynes, aromatics, or heteroaromatics in a pericyclic reaction fashion . The compound also interacts with sp2/sp3 C–H bonds and N–Li bonds .

Mode of Action

o-Carborane can be generated in situ from certain precursors . It undergoes regioselective sp2/sp3 C–H bond and N–Li bond insertion reactions .

Biochemical Pathways

The reactions of o-Carborane are similar to those of benzyne with alkenes, dienes, alkynes, aromatics, or heteroaromatics . This correspondence suggests that o-Carborane may affect similar biochemical pathways as benzyne.

Pharmacokinetics

It has been suggested that installing hydrophilic moieties on the carborane cages improves their solubility in water, defines novel pharmacokinetic, pharmacodynamic and physiochemical profiles, and facilitates their administration in living organisms .

Result of Action

o-Carborane has been found to show suppressed aggregation-induced quenching and intense solid-state emission . It also shows potential for the development of stimuli-responsive luminochromic materials . In the field of medicine, o-Carborane has been used to alter the electronic states of π-conjugated organic aryls, endowing the molecules with certain luminescence properties and modifying the HOMO and LUMO energies for electron transfer .

Action Environment

The action of o-Carborane can be influenced by environmental factors. For instance, the aggregation-induced emission (AIE) properties of o-Carborane derivatives can be controlled by enhancing the freedom of intramolecular mobility . This suggests that the physical and chemical environment can significantly influence the action, efficacy, and stability of o-Carborane.

Biochemische Analyse

Biochemical Properties

The biochemical properties of o-Carborane are unique due to its three-dimensional structure. It can be generated in situ from various precursors . The experimental data demonstrate that there is a correspondence between the reactions of carborynes and those of benzyne with alkenes, dienes, alkynes, aromatics, or heteroaromatics in a pericyclic reaction fashion .

Molecular Mechanism

The molecular mechanism of action of o-Carborane is complex and involves a variety of interactions at the molecular level. For instance, it undergoes regioselective sp2/sp3 C–H bond and N–Li bond insertion reactions, which has not been observed for benzyne .

Metabolic Pathways

o-Carborane is involved in unique metabolic pathways due to its three-dimensional structure. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Vorbereitungsmethoden

Die Synthese von DMT-dG(ib) Phosphoramidit umfasst mehrere Schritte:

Schutz der Guaninbase: Die exocyclische Aminfunktion von Guanin wird mit einer Isobutyryl-Gruppe geschützt.

Dimethoxytritylierung: Die 5'-Hydroxygruppe des Nukleosids wird mit einer 4,4'-Dimethoxytrityl- (DMT-) Gruppe geschützt.

Industrielle Produktionsverfahren verwenden in der Regel automatisierte Synthesizer, die diese Schritte in einem sich wiederholenden Zyklus aus Entblockierung, Kupplung, Abdeckung und Oxidation ausführen .

Analyse Chemischer Reaktionen

DMT-dG(ib) Phosphoramidit unterliegt verschiedenen Arten von Reaktionen:

Entschützung: Die DMT-Gruppe wird unter sauren Bedingungen, typischerweise mit Trichloressigsäure in Dichlormethan, entfernt.

Spaltung und Entschützung: Das finale Oligonukleotid wird mit konzentrierter Ammoniaklösung vom festen Träger abgespalten und entschützt.

Zu den gängigen Reagenzien gehören Iod, Trichloressigsäure und konzentrierte Ammoniaklösung. Die Hauptprodukte, die gebildet werden, sind die gewünschten Oligonukleotide mit hoher Reinheit und Ausbeute .

Vergleich Mit ähnlichen Verbindungen

DMT-dG(ib) Phosphoramidit ist aufgrund seiner spezifischen Schutzgruppen und seiner hohen Kupplungseffizienz einzigartig. Ähnliche Verbindungen sind:

DMT-dA(bz) Phosphoramidit: Verwendet eine Benzoyl-Gruppe zum Schutz der Adeninbase.

DMT-dC(bz) Phosphoramidit: Verwendet eine Benzoyl-Gruppe zum Schutz der Cytosinbase.

DMT-dG(dmf) Phosphoramidit: Verwendet eine Dimethylformamidin-Gruppe zum Schutz der Guaninbase, wodurch eine schnelle Synthese und eine hohe Ausbeute erzielt werden.

Jede dieser Verbindungen hat einzigartige Eigenschaften, die sie für bestimmte Anwendungen bei der DNA-Synthese geeignet machen.

Eigenschaften

CAS-Nummer |

16872-09-6 |

|---|---|

Molekularformel |

C2H2B10 |

Molekulargewicht |

134.2 g/mol |

IUPAC-Name |

1,2,3,4,5,6,7,8,9,10-decaboracyclododeca-1,3,5,7,9,11-hexaene |

InChI |

InChI=1S/C2H2B10/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-2H |

InChI-Schlüssel |

GJLPUBMCTFOXHD-UHFFFAOYSA-N |

SMILES |

B1=BB=BB=BC=CB=BB=B1 |

Isomerische SMILES |

B1=BB=BB=B/C=C\B=BB=B1 |

Kanonische SMILES |

B1=BB=BB=BC=CB=BB=B1 |

Key on ui other cas no. |

16872-09-6 |

Physikalische Beschreibung |

White powder, insoluble in water; [MSDSonline] |

Piktogramme |

Flammable; Irritant |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bis[2-(trimethylsilyloxy)ethyl] Ether](/img/structure/B102230.png)